1-(6-Iodopyridin-3-yl)methanamine dihydrochloride
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Overview
Description
1-(6-Iodopyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H7IN2.2ClH. It is a derivative of pyridine, where an iodine atom is attached to the 6th position of the pyridine ring, and a methanamine group is attached to the 3rd position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-iodopyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(6-Iodopyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Hydrogenation over palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
1-(6-Iodopyridin-3-yl)methanamine dihydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Iodopyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Iodopyridin-3-yl)methanamine dihydrochloride .
- 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride .
- (1-Methylpiperidin-4-yl)methanamine dihydrochloride .
Uniqueness
1-(6-Iodopyridin-3-yl)methanamine dihydrochloride is unique due to the specific position of the iodine atom and the methanamine group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
Molecular Formula |
C6H9Cl2IN2 |
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Molecular Weight |
306.96 g/mol |
IUPAC Name |
(6-iodopyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H7IN2.2ClH/c7-6-2-1-5(3-8)4-9-6;;/h1-2,4H,3,8H2;2*1H |
InChI Key |
VYFMQEMAPZWRQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN)I.Cl.Cl |
Origin of Product |
United States |
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